2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a chloro group, an isopropyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with isopropylamine under appropriate conditions to form 2-chloro-N-isopropylbenzamide.
Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction. This involves the reaction of the benzamide derivative with a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of a suitable catalyst like palladium.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are typically used.
Oxidation and Reduction: Oxidizing agents like KMnO4 or reducing agents like NaBH4 can be employed.
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Coupling Reactions: Biaryl compounds or other coupled products.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide depends on its specific application In coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a phosphorus atom instead of a boron atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a benzamide group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of a chloro group.
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO3/c1-10(2)19-14(20)12-8-7-11(9-13(12)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKAHHCPWJFOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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